![molecular formula C12H11BrFN3O B279599 4-bromo-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B279599.png)
4-bromo-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BFB-1 and is widely used in the synthesis of various drugs and pharmaceuticals.
Wirkmechanismus
The exact mechanism of action of 4-bromo-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide is not well understood. However, it is believed to act as a COX-2 inhibitor, which is an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, this compound may have anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not well studied. However, it is believed to have anti-inflammatory and analgesic effects due to its COX-2 inhibitory activity. It may also have potential anticancer activity due to its ability to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-bromo-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide in lab experiments include its high purity, stability, and ease of synthesis. It is also a versatile building block that can be used in the synthesis of various drugs and pharmaceuticals. The limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for the research on 4-bromo-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide. These include:
1. Further studies to understand the mechanism of action and potential side effects of this compound.
2. Development of new drugs and pharmaceuticals using this compound as a building block.
3. Design and synthesis of new metal complexes for various applications such as catalysis, sensing, and imaging.
4. Investigation of the potential anticancer activity of this compound.
5. Development of new methods for the synthesis of this compound and its derivatives.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a versatile building block that can be used in the synthesis of various drugs and pharmaceuticals. Further studies are needed to fully understand its mechanism of action and potential side effects. The future directions for research on this compound include the development of new drugs and pharmaceuticals, design and synthesis of new metal complexes, investigation of its potential anticancer activity, and development of new synthesis methods.
Synthesemethoden
The synthesis of 4-bromo-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 4-fluorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-(4-fluorobenzyl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of potential applications in scientific research. It is used as a building block in the synthesis of various drugs and pharmaceuticals such as COX-2 inhibitors, anti-inflammatory agents, and anticancer drugs. It is also used as a ligand in the design and synthesis of new metal complexes for various applications such as catalysis, sensing, and imaging.
Eigenschaften
Molekularformel |
C12H11BrFN3O |
---|---|
Molekulargewicht |
312.14 g/mol |
IUPAC-Name |
4-bromo-N-[(4-fluorophenyl)methyl]-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11BrFN3O/c1-17-7-10(13)11(16-17)12(18)15-6-8-2-4-9(14)5-3-8/h2-5,7H,6H2,1H3,(H,15,18) |
InChI-Schlüssel |
HUGOPNOGKSGPPD-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=C(C=C2)F)Br |
Kanonische SMILES |
CN1C=C(C(=N1)C(=O)NCC2=CC=C(C=C2)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.